molecular formula C54H28N4O6 B12683525 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) CAS No. 84000-70-4

2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)

Cat. No.: B12683525
CAS No.: 84000-70-4
M. Wt: 828.8 g/mol
InChI Key: BUKOFNJUWJAAPU-UHFFFAOYSA-N
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Description

2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a complex organic compound that features both azo and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) typically involves multi-step organic reactions. The key steps may include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.

    Introduction of the azo group: This step often involves diazotization followed by azo coupling.

    Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.

    Reduction: Reduction reactions can also occur, potentially converting the azo group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.

    Organic Electronics:

Biology and Medicine

    Biological Probes: May be used as fluorescent probes or markers in biological research.

    Drug Development:

Industry

    Dyes and Pigments: The compound’s chromophoric properties make it useful in the dye and pigment industry.

    Photochemistry: Applications in photochemical reactions and processes.

Mechanism of Action

The mechanism of action of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) would depend on its specific application. For example, in photochemistry, the compound may absorb light and undergo electronic transitions that facilitate chemical reactions. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with similar chromophoric properties.

    Biphenyl: The biphenyl core is a common structural motif in organic chemistry.

    Anthraquinone: Shares the anthraquinone structure, which is known for its dye properties.

Uniqueness

2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is unique due to its combination of azo, biphenyl, and oxazole groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in specialized applications where these properties are desired.

Properties

CAS No.

84000-70-4

Molecular Formula

C54H28N4O6

Molecular Weight

828.8 g/mol

IUPAC Name

2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione

InChI

InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H

InChI Key

BUKOFNJUWJAAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O

Origin of Product

United States

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